2-(1-benzothiophen-2-yl)ethyl methanesulfonate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methanesulfonic acid 2-benzo[b]thiophen-2-yl-ethyl ester typically involves the esterification of methanesulfonic acid with 2-benzo[b]thiophen-2-yl-ethanol. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an appropriate solvent such as toluene or dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(1-benzothiophen-2-yl)ethyl methanesulfonate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.
Scientific Research Applications
2-(1-benzothiophen-2-yl)ethyl methanesulfonate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of biological pathways and enzyme interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methanesulfonic acid 2-benzo[b]thiophen-2-yl-ethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active benzo[b]thiophene moiety, which can then interact with various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Toluene-4-sulfonic acid 2-(2-thiophen-2-yl-phenanthro[9,10-d]imidazol-1-yl)-ethyl ester
- 3-ethynyl-2-(thiophen-2-yl)benzo[b]thiophene
- 3-(4-aminobenzoethynyl)-2-(thiophen-2-yl)benzo[b]thiophene
Uniqueness
2-(1-benzothiophen-2-yl)ethyl methanesulfonate is unique due to its specific ester linkage and the presence of the benzo[b]thiophene moiety. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C11H12O3S2 |
---|---|
Molecular Weight |
256.3 g/mol |
IUPAC Name |
2-(1-benzothiophen-2-yl)ethyl methanesulfonate |
InChI |
InChI=1S/C11H12O3S2/c1-16(12,13)14-7-6-10-8-9-4-2-3-5-11(9)15-10/h2-5,8H,6-7H2,1H3 |
InChI Key |
HZDXBISSUWLYIJ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OCCC1=CC2=CC=CC=C2S1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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